Acetato de S-Metil-L-tiocitrulina

Descripción general

Descripción

Synthesis Analysis

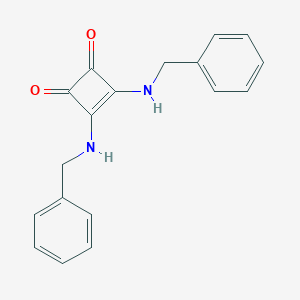

S-Methyl-L-thiocitrulline and related compounds such as L-thiocitrulline and L-homothiocitrulline have been synthesized to explore their potential as NOS inhibitors. These compounds exhibit strong inhibitory effects on both constitutive and inducible isoforms of nitric oxide synthase, with S-Methyl-L-thiocitrulline showing significant potency. The synthesis involves targeting the guanidino nitrogen of L-arginine, leading to the production of these inhibitors (Narayanan & Griffith, 1994).

Molecular Structure Analysis

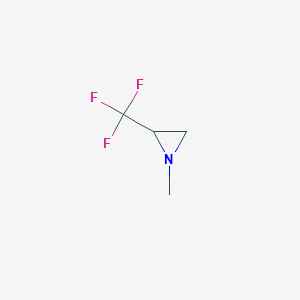

The molecular structure of S-Methyl-L-thiocitrulline acetate and related compounds has been extensively studied. Gas electron diffraction analysis, combined with quantum chemical calculations, has provided detailed insights into the molecular geometry and conformational preferences of these compounds. For instance, the analysis of S-methyl thioacetate, a related thioester, has revealed specific bond lengths and angles critical for understanding the molecular basis of its activity (Della Védova, Romano, & Oberhammer, 2004).

Chemical Reactions and Properties

S-Methyl-L-thiocitrulline acetate engages in various chemical reactions that underscore its functionality as a NOS inhibitor. Its synthesis from precursors and subsequent reactions highlight its chemical versatility and potential for further modifications. These reactions are pivotal in elucidating the compound's inhibitory mechanism on nitric oxide synthase and its selectivity towards different NOS isoforms (Kłys et al., 2005).

Physical Properties Analysis

The physical properties of S-Methyl-L-thiocitrulline acetate, such as solubility, stability, and crystalline structure, are crucial for its application in research and potential therapeutic uses. Studies on similar compounds have laid the groundwork for understanding these physical aspects, providing insights into how these properties can influence its behavior in biological systems (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

Chemical Properties Analysis

The chemical properties of S-Methyl-L-thiocitrulline acetate, including its reactivity, interaction with biomolecules, and inhibition of nitric oxide synthase, are integral to its scientific relevance. Through targeted synthesis and reaction studies, researchers have been able to deduce its mode of action, selectivity, and potency as a NOS inhibitor. This understanding is vital for exploring its broader applications in biomedical research and potential therapeutic interventions (Narayanan et al., 1995).

Aplicaciones Científicas De Investigación

Inhibición de la sintetasa de óxido nítrico (NOS)

Acetato de S-Metil-L-tiocitrulina: es un potente inhibidor de la sintetasa de óxido nítrico, particularmente la sintetasa de óxido nítrico inducible (iNOS) con una preferencia por la NOS constitutiva (neuronal) . Esto lo hace valioso en la investigación que estudia el papel de la NOS en varios procesos fisiológicos y patológicos, incluida la neurotransmisión, la regulación del tono vascular y la respuesta inmunitaria.

Impacto ambiental en la salud

El compuesto también es instrumental para identificar factores ambientales que promueven la inflamación intestinal, que es un aspecto clave de la investigación en ciencias de la salud ambiental .

Mecanismo De Acción

Propiedades

IUPAC Name |

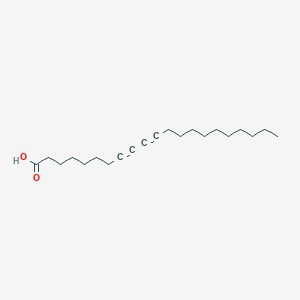

acetic acid;(2S)-2-amino-5-[[amino(methylsulfanyl)methylidene]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2S.C2H4O2/c1-13-7(9)10-4-2-3-5(8)6(11)12;1-2(3)4/h5H,2-4,8H2,1H3,(H2,9,10)(H,11,12);1H3,(H,3,4)/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKPZPRDNPUAJY-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CSC(=NCCCC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CSC(=NCCC[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474693 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

174063-92-4 | |

| Record name | S-Methyl-L-thiocitrulline acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Nitrophenyl)azo]-morpholine](/img/structure/B60595.png)

![1,3-Dimethyl-5H-pyrrolo[1,2-c]imidazol-5-one](/img/structure/B60601.png)